Potency Advantage Over Structurally Related Analog 2a in Osteogenic Differentiation
BMP agonist 1 (2b) demonstrates approximately 10‑fold higher potency than its close structural analog 2a in inducing osteogenic differentiation, as measured by alkaline phosphatase (Alp) activity in C2C12 cells [1].
| Evidence Dimension | Half-maximal induction of Alp activity (EC50 equivalent) |
|---|---|
| Target Compound Data | 130 nM (compound 2b) |
| Comparator Or Baseline | Compound 2a (structurally related carbazolomaleimide) |
| Quantified Difference | ~10‑fold more potent; 2a required 15‑fold higher dosing (5 μM) to achieve comparable effects |
| Conditions | C2C12 mouse myoblast cell line, Alp activity assay |
Why This Matters
Higher potency translates to lower working concentrations, reducing the risk of off‑target effects and conserving compound stock in high‑throughput or long‑term studies.
- [1] Riege D, Herschel S, Heintze L, Fenkl T, Wesseler F, Sievers S, Peifer C, Schade D. Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers. ACS Pharmacol Transl Sci. 2023 Jul 19;6(8):1207-1220. View Source
